molecular formula C10H17N3 B2683236 N*1*-Methyl-N*1*-(1-pyridin-2-yl-ethyl)-ethane-1,2-diamine CAS No. 1251095-02-9

N*1*-Methyl-N*1*-(1-pyridin-2-yl-ethyl)-ethane-1,2-diamine

Cat. No. B2683236
M. Wt: 179.267
InChI Key: LIAIDVWIJAYOKO-UHFFFAOYSA-N
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Description

N*1*-Methyl-N*1*-(1-pyridin-2-yl-ethyl)-ethane-1,2-diamine, also known as MPEDA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPEDA is a chelating agent that has been used in various fields, including pharmaceuticals, agriculture, and environmental science.

Scientific Research Applications

Synthesis and Characterization of Metal Complexes

N^1^-Methyl-N^1^-(1-pyridin-2-yl-ethyl)-ethane-1,2-diamine has been utilized as a ligand in the synthesis of metal complexes, demonstrating versatile coordination modes and contributing to the formation of compounds with interesting structural, magnetic, and catalytic properties. For example, the synthesis and magnetic properties of nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases were studied, showcasing the formation of complexes with distinct magnetic interactions and structural geometries (P. Bhowmik et al., 2010). Similarly, palladium(II) complexes formed with iminopyridine ligands bearing this structure have been evaluated as selective ethylene dimerization catalysts, highlighting their potential in industrial applications (George S. Nyamato et al., 2015).

Corrosion Inhibition

The ligand and its derivatives have been investigated for their ability to inhibit corrosion, particularly in the context of protecting metals from degradation. Cadmium(II) Schiff base complexes have shown promising results in corrosion inhibition on mild steel, suggesting potential applications in materials science and engineering (Mriganka Das et al., 2017).

Molecular Interactions and Crystal Packing

The role of N^1^-Methyl-N^1^-(1-pyridin-2-yl-ethyl)-ethane-1,2-diamine in affecting molecular interactions and crystal packing has been explored, demonstrating how such ligands can influence the formation of complex structures through C–H⋯N, C–H⋯π, and π⋯π interactions (C. Lai et al., 2006).

Catalysis

The compound and its related complexes have been studied for their catalytic activities, particularly in the context of polymerization and oligomerization reactions. These studies reveal the potential of such complexes to act as effective catalysts in organic transformations, offering insights into their reactivity and mechanism of action (C. Hsiao et al., 2014; George S. Nyamato et al., 2016).

properties

IUPAC Name

N'-methyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-9(13(2)8-6-11)10-5-3-4-7-12-10/h3-5,7,9H,6,8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAIDVWIJAYOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N*1*-Methyl-N*1*-(1-pyridin-2-yl-ethyl)-ethane-1,2-diamine

CAS RN

1251095-02-9
Record name N'-methyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine
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